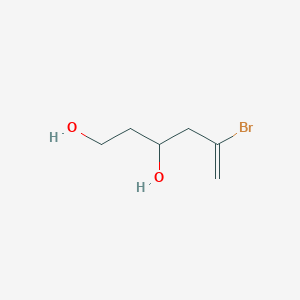
5-Bromohex-5-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromohex-5-ene-1,3-diol is an organic compound characterized by the presence of a bromine atom, a double bond, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromohex-5-ene-1,3-diol can be synthesized through the dihydroxylation of 5-bromohex-5-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide and potassium permanganate . The reaction conditions typically involve the use of a solvent such as pyridine for osmium tetroxide or an aqueous solution for potassium permanganate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like osmium tetroxide, which is highly toxic.
Chemical Reactions Analysis
Types of Reactions
5-Bromohex-5-ene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium iodide in acetone (Finkelstein reaction) or other nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hex-5-ene-1,3-diol.
Substitution: Formation of hex-5-ene-1,3-diol derivatives with different substituents at the former bromine position.
Scientific Research Applications
5-Bromohex-5-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromohex-5-ene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-hexene: Similar structure but lacks the hydroxyl groups.
Hex-5-ene-1,3-diol: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromohex-5-ene-1,3-diol is unique due to the combination of a bromine atom, a double bond, and two hydroxyl groups.
Properties
CAS No. |
629655-90-9 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
5-bromohex-5-ene-1,3-diol |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)4-6(9)2-3-8/h6,8-9H,1-4H2 |
InChI Key |
NQPOAERWVLOFOH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(CCO)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















